1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

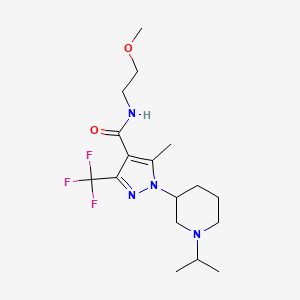

1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 5, and a 1-isopropylpiperidin-3-yl moiety at position 1 of the pyrazole core. The carboxamide side chain is substituted with a 2-methoxyethyl group.

Properties

IUPAC Name |

N-(2-methoxyethyl)-5-methyl-1-(1-propan-2-ylpiperidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27F3N4O2/c1-11(2)23-8-5-6-13(10-23)24-12(3)14(15(22-24)17(18,19)20)16(25)21-7-9-26-4/h11,13H,5-10H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKIDAPKGZIMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCN(C2)C(C)C)C(F)(F)F)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the pyrazole ring, and the incorporation of the trifluoromethyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

Industry: The compound is explored for its use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several pyrazole carboxamides reported in the literature. Below is a comparative analysis:

Core Structural Variations

Key Observations :

- The target compound’s isopropylpiperidine moiety distinguishes it from analogs with cyclohexylmethyl (e.g., ) or halogenated aryl groups (e.g., AM251 ).

- The trifluoromethyl group at position 3 is conserved in some analogs (e.g., ), suggesting shared electronic properties.

- The 2-methoxyethyl carboxamide side chain may enhance solubility compared to bulkier substituents (e.g., branched amides in ).

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Its iodophenyl and dichlorophenyl groups contribute to high lipophilicity and receptor specificity.

- Neurotensin Receptor Ligands (): Compounds like tert-butyl (2S)-cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate (28a) showed EC₅₀ values < 100 nM in calcium mobilization assays for NTS1. The target compound’s piperidine group may similarly modulate receptor interactions.

- Cannabinoid Receptor Modulators (): Trifluoromethyl pyrazoles (e.g., CP 55,940) exhibit high CB1/CB2 affinity.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing 1-(1-isopropylpiperidin-3-yl)-N-(2-methoxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?

- Methodology : The compound is synthesized via multi-step reactions, often starting with the formation of the pyrazole core. Key steps include:

Condensation reactions to form the pyrazole ring, using substituted hydrazines and β-keto esters (or analogs) under reflux conditions .

Nucleophilic substitution to introduce the isopropylpiperidinyl group, requiring catalysts like DIPEA (diisopropylethylamine) in anhydrous DMF .

Amide coupling (e.g., using HATU or EDCI) to attach the 2-methoxyethylamine moiety to the pyrazole-carboxylic acid intermediate .

- Monitoring : Reaction progress is tracked via TLC, and purity is confirmed by H/C NMR and LC-MS .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Techniques :

- NMR spectroscopy (H, C, F) to verify substituent positions and trifluoromethyl group integration .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% threshold for biological testing) .

Q. What are the initial steps to evaluate the compound’s biological activity?

- Screening :

Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts at varying concentrations (1 nM–10 µM) .

Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Dose-response curves to calculate IC values, with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for large-scale production?

- Strategies :

- Continuous flow reactors to enhance reaction consistency and reduce side products (e.g., for amide coupling steps) .

- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura couplings (if applicable) or DMAP for acylations .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) at controlled temperatures (60–80°C) to improve solubility .

- Table: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

| Reaction Time | 12–24 hrs | Ensures completion |

Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?

- Root Cause Analysis :

- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ATP concentrations in kinase assays, or serum content in cell cultures .

- Cell line variability : Validate across multiple lines (e.g., primary vs. immortalized cells) .

- Compound stability : Test for degradation in DMSO stocks via LC-MS over 72 hours .

Q. What computational methods predict the compound’s target interactions and binding modes?

- Approaches :

Molecular docking (AutoDock Vina, Schrödinger Glide) to screen against protein databases (e.g., PDB) .

Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Free-energy calculations (MM-PBSA) to quantify binding affinities .

Q. How are structure-activity relationship (SAR) studies designed to improve potency?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with -CFH or -OCF) .

- Biological testing : Compare IC values of analogs against parent compound (see Table 1 ).

- Table 1: SAR of Pyrazole Derivatives

| Substituent | Enzyme IC (nM) | Selectivity Index |

|---|---|---|

| -CF | 12 ± 2 | 150 |

| -CFH | 45 ± 5 | 90 |

| -OCF | 28 ± 3 | 120 |

Q. How is target engagement validated in cellular models?

- Techniques :

- siRNA knockdown : Reduce target protein expression and measure compound efficacy loss .

- Cellular thermal shift assay (CETSA) : Confirm target binding by thermal stabilization .

- Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled inhibitors) to quantify displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.